Decyl butylcarbamate

Description

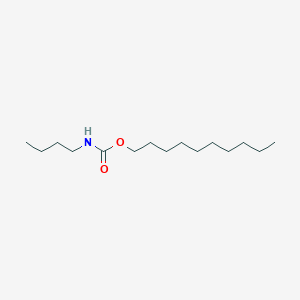

Structure

2D Structure

3D Structure

Properties

CAS No. |

92411-95-5 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

decyl N-butylcarbamate |

InChI |

InChI=1S/C15H31NO2/c1-3-5-7-8-9-10-11-12-14-18-15(17)16-13-6-4-2/h3-14H2,1-2H3,(H,16,17) |

InChI Key |

VOBKRDGNOKHRIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)NCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Decyl Butylcarbamate and Analogous Structures

Classical and Modern Approaches in Carbamate (B1207046) Bond Formation

The formation of the carbamate bond is a cornerstone of organic synthesis, with both well-established and innovative methods available to chemists.

Aminolysis and Alcoholysis Pathways to Carbamates

Traditional routes to carbamate synthesis often involve aminolysis and alcoholysis reactions. Classical methods include the alcoholysis of isocyanates and the aminolysis of chloroformates. mdma.ch These methods, while effective, often rely on hazardous reagents like phosgene (B1210022) or its derivatives. mdma.chresearchgate.net For instance, the reaction of an alcohol with phosgene can generate an aryl chloroformate in situ, which then reacts with an amine to form the desired carbamate. researchgate.net Another classical approach is the alcoholysis of urea (B33335). researchgate.net

More contemporary methods aim to avoid toxic reagents. One such method involves the reaction of amines with dialkyl carbonates. acs.org For example, the synthesis of carbamates from the alcoholysis of disubstituted ureas over a TiO2/SiO2 catalyst has been shown to be an effective and environmentally benign process. ionike.com This method has achieved excellent yields (>95%) and selectivities (98%) for the desired carbamates. ionike.com

Alternative Carbonylation Reactions for Carbamate Synthesis

Carbonylation reactions provide a phosgene-free alternative for carbamate synthesis. These methods utilize carbon monoxide (CO) or carbon dioxide (CO2) as a C1 source. psu.edursc.org

The use of dimethyl carbonate (DMC) as a greener carbonylating agent has also emerged as a promising alternative. google.com The methoxycarbonylation of aromatic amines using DMC can produce carbamates, with methanol (B129727) as a byproduct that can be recycled. google.com

Continuous Flow Synthesis Techniques for N-Substituted Carbamates

Continuous flow chemistry offers significant advantages for the synthesis of N-substituted carbamates, including improved safety, better process control, and scalability. nih.govmt.com

Optimization of Process Parameters (e.g., Temperature, Pressure, Reagent Flow Rates)

The optimization of reaction parameters is critical for the efficiency of continuous flow synthesis. Key variables that are often fine-tuned include temperature, pressure, and the flow rates of reagents. mt.comacs.org

In a continuous flow synthesis of carbamates from CO2, amines, and alkyl halides, the flow rate of CO2 was found to significantly impact the reaction. acs.org Increasing the CO2 flow rate accelerated the formation of the desired carbamate over the N-alkylated byproduct. acs.org The reaction mixture flow rate is another parameter that can be adjusted to optimize conversion. acs.org Temperature also plays a crucial role; for example, in the continuous-flow synthesis of cyclic carbonates, lowering the temperature from 140 °C resulted in lower product yields. rsc.org

The following table summarizes the optimization of parameters in a continuous flow synthesis of butyl(phenyl)carbamate:

| Parameter | Value | Conversion (%) |

| CO2 Flow Rate (mL/min) | 1.5 | 58 |

| 3.6 | 78 | |

| 6.0 | Favorable | |

| Reaction Temp. (°C) | 50 | 59 |

| 70 | 91 | |

| 90 | 87 | |

| Pressure (bar) | 1.0 | 71 |

| 2.5 | 91 | |

| 3.0 | 87 | |

| Data sourced from a study on the continuous synthesis of carbamates from CO2 and amines. acs.org |

Role of Catalysts and Additives (e.g., Organic Bases)

Catalysts and additives are often essential in continuous flow carbamate synthesis to enhance reaction rates and selectivity.

Strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used. nih.govacs.org DBU can accelerate the reaction by stabilizing the carbamate intermediate formed from the amine and CO2. acs.org In some systems, DBU is used as an additive rather than a catalyst. acs.org

Phase transfer catalysts, such as tetrabutylammonium (B224687) iodide (TBAI), can also be employed to facilitate the reaction, particularly in systems involving CO2. mdma.ch

The choice of catalyst can be critical. For example, in the synthesis of cyclic carbonates in a continuous flow system, a polymer-supported imidazolium-based ionic liquid (Im-PSIL) catalyst demonstrated high efficiency and stability. rsc.org In other systems, metal-organic frameworks (MOFs) like MIL-101(Cr) have been found to effectively catalyze the carbonation of epoxides without the need for a co-catalyst. rsc.org

Catalytic Strategies for Carbamate Formation

A wide range of catalytic strategies have been developed to improve the efficiency and sustainability of carbamate synthesis.

Heterogeneous catalysts are particularly attractive as they can be easily separated and recycled. nih.gov Examples include:

Metal Oxides: TiO2/SiO2 has been used for the alcoholysis of disubstituted ureas. ionike.com Zirconia-based catalysts have been employed for the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate. google.com Cerium oxide (CeO2) has shown catalytic activity in the esterification of alkylcarbamic acids. researchgate.net

Zeolites: Metal complex-containing zeolite frameworks have been used for carbamate production with good selectivity. nih.gov

Metal-Organic Frameworks (MOFs): MOFs have been studied as catalysts for the reaction of propylene (B89431) oxide with CO2 to form propylene carbonate. rsc.org

Homogeneous catalysts are also widely used:

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a valuable catalyst for various organic transformations, including carbamate synthesis. mdpi.com

Rhodium Catalysts: Rhodium complexes are effective for oxidative carbonylation reactions. rsc.org

Copper Catalysts: Cu2O in a biobased ionic liquid system has been used for the 100% atom-economical synthesis of carbamates from CO2, propargyl alcohols, and amines. mdpi.com

Zirconium(IV) Catalysts: Zirconium(IV) compounds, in conjunction with additives like 2-hydroxypyridine, can catalyze the formation of carbamates from dialkyl carbonates and amines. acs.org

The following table provides examples of different catalytic systems used for carbamate synthesis:

| Catalyst System | Reactants | Product | Key Features |

| TiO2/SiO2 | Disubstituted ureas, Alcohols | Carbamates | Heterogeneous, high yield and selectivity. ionike.com |

| Pd(PPh3)4 | (R)-(-)-2-phenylglycinol, etc. | Carbamate derivative | Homogeneous, mild conditions. mdpi.com |

| Rh-catalyst/Oxone | Amines, Alcohols, CO | Carbamates | Homogeneous, oxidative carbonylation. rsc.org |

| Cu2O/biobased ionic liquid | CO2, Propargyl alcohols, Amines | Carbamates | 100% atom economy. mdpi.com |

| Zr(IV)/2-hydroxypyridine | Dialkyl carbonates, Amines | Carbamates | Homogeneous, exchange process. acs.org |

| MIL-101(Cr) | Propylene oxide, CO2 | Propylene carbonate | Heterogeneous (MOF), no co-catalyst needed in flow. rsc.org |

Application of Ceria-Based Catalysts in Dicarbamate Synthesis

Recent research has highlighted the efficacy of ceria (CeO₂) catalysts in the synthesis of N-substituted carbamates, including dicarbamates. google.com The introduction of a ceria catalyst into the reaction system has been shown to significantly improve the yield of dicarbamates while reducing the formation of by-products. google.com This is attributed to the presence of more Lewis acid sites on the ceria catalyst, which enhances its catalytic activity for the synthesis of these compounds. google.com The advantages of using a ceria catalyst include its high stability, ease of recovery, and reusability, making it a promising option for industrial applications. google.com

In a patented method for the catalytic synthesis of dicarbamate, an aliphatic amine, a carbonylating agent, a ceria catalyst, and an alcohol solvent are mixed and reacted in a protective atmosphere. google.com The reaction is typically carried out at a temperature of 160-200°C for 2-6 hours. google.com This process has demonstrated high conversion rates of the fatty amine, reaching up to 100%, with dicarbamate yields as high as 95.6%. google.com The simplicity of the process and the mild reaction conditions further underscore its potential for large-scale production. google.com

Investigations into Catalyst Selectivity and Efficiency

The choice of catalyst plays a pivotal role in directing the reaction towards the desired carbamate product with high selectivity and efficiency. Studies have explored various catalytic systems to optimize the synthesis of carbamates.

For instance, the carbonylation of 1,6-hexanediamine (B7767898) (HDA) is a key step in producing dimethyl hexane-1,6-dicarbamate (HDC), a precursor for non-phosgene synthesis of hexamethylene-diisocyanate. colab.ws Transition metals supported on CeO₂, such as Pt/CeO₂ and Pd/CeO₂, have shown good selectivity for the target dicarbamate. colab.ws The shape of the nanostructured ceria also influences the yield, with CeO₂ nanorods demonstrating higher yields compared to nanooctahedra and nanocubes in certain carbonylation reactions. colab.wsresearchgate.net

Furthermore, imidazolium-based ionic liquids have been employed as catalysts for the selective synthesis of carbamates from amines and dimethylcarbonate. sci-hub.se These catalysts, particularly dicationic ionic liquids, have exhibited excellent selectivity (100%) and good to excellent yields, which is attributed to their bifunctional nature. sci-hub.se DFT calculations suggest that the acidic proton of the imidazolium (B1220033) ionic liquid interacts with the oxygen of dimethylcarbonate, thereby increasing its nucleophilicity and catalyzing the reaction. sci-hub.se

In the context of green synthesis, basic catalysts have been shown to effectively convert both linear and branched aliphatic amines to their corresponding carbamates with good yields under mild conditions. rsc.org The efficiency of these catalytic systems often depends on factors such as the catalyst's acid-base properties, metal loading, and surface characteristics. researchgate.net

Green Chemistry Approaches in Carbamate Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for carbamates, aiming to create more sustainable and environmentally friendly processes.

Utilization of Carbon Dioxide as a Feedstock

A significant advancement in green carbamate synthesis is the use of carbon dioxide (CO₂) as a C1 building block. acs.org This approach is attractive due to CO₂ being an abundant, inexpensive, and non-toxic starting material. acs.org Direct synthesis of carbamates from amines, alkyl halides, and CO₂ offers a more sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene. acs.orguantwerpen.benih.gov

Several strategies have been developed for CO₂-based carbamate synthesis. One method involves the three-component coupling of amines, alkyl halides, and CO₂ using a deep eutectic solvent (DES) as a green and effective solvent/catalyst system. rsc.org This approach can proceed even under atmospheric CO₂ pressure at room temperature. rsc.org Another strategy involves the reaction of amines, alcohols, and CO₂ in the presence of a basic catalyst. rsc.org This halogen-free method yields carbamates in good yields under mild reaction conditions. rsc.org

Continuous flow synthesis has also been applied to the preparation of carbamates from CO₂, significantly reducing reaction times compared to batch methods. acs.org This technique allows for precise control over gas introduction and offers a safer and faster route to carbamates. acs.org

| Reactants | Catalyst/Additive | Conditions | Product Yield | Reference |

| Amines, Alkyl Halides, CO₂ | Deep Eutectic Solvent ([ChCl][ZnCl₂]₂) | Room Temperature, Atmospheric CO₂ | Excellent Yields | rsc.org |

| Amines, Alcohols, CO₂ | Basic Catalyst | 2.5 MPa CO₂ | Good Yields | rsc.org |

| Amines, Alkyl Halides, CO₂ | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Continuous Flow | 45-92% | acs.org |

Application of Deep Eutectic Solvents in Carbamate Preparation

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents in carbamate synthesis. mdpi.comresearchgate.net These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, and they offer advantages such as low cost, low toxicity, and often biodegradability. mdpi.com

In the synthesis of cellulose (B213188) carbamate, a novel type IV DES composed of erbium trichloride (B1173362) and urea acts as a reaction medium, reagent, and catalyst. mdpi.comnih.gov This system provides a straightforward and cost-effective method that aligns with green chemistry principles. mdpi.comnih.govresearchgate.net The use of a DES simplifies the process and avoids the use of toxic compounds like zinc chloride, which has been used in other DES-based systems. mdpi.com

DESs have also been shown to be highly efficient solvent/catalyst systems for the synthesis of a broad scope of carbamates and ureas from carbonates without the need for an additional solvent. researchgate.net This one-pot synthesis protocol is simple, fast, and environmentally friendly, offering high yields in short reaction times. researchgate.net The reusability of the DES without significant loss of activity further enhances its sustainability. researchgate.net

Mechanistic Investigations of Carbamate Bond Formation Pathways

Understanding the reaction mechanisms involved in carbamate formation is crucial for optimizing synthetic protocols and designing more efficient catalysts.

Elucidation of Ionic Intermediate Formation

The formation of carbamates often proceeds through ionic intermediates. In the reaction of amines with carbon dioxide, the initial step is the nucleophilic attack of the amine on the carbon atom of CO₂, leading to the formation of a zwitterionic intermediate. researchgate.net This zwitterion can then be deprotonated by a base, such as another amine molecule, to form a carbamate anion. acs.orgresearchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways. For instance, in the palladium-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations confirmed that the direct reaction is not spontaneous and requires a catalyst. mdpi.com The proposed mechanism involves the formation of intermediates through processes like ligand dissociation and hydrogenation. mdpi.com

In the context of CO₂ capture by amino acid ionic liquids, ab initio molecular dynamics have revealed a two-step reaction pathway. uchicago.eduacs.org Initially, a zwitterion is formed from the reaction between the amino acid anion and CO₂. uchicago.eduacs.org This is followed by a kinetically facile intermolecular proton transfer to form the carbamate. uchicago.eduacs.org

Analysis of Byproduct Formation and Control

The synthesis of decyl butylcarbamate and analogous carbamate structures, while often efficient, is susceptible to the formation of various byproducts. The nature and quantity of these impurities are highly dependent on the chosen synthetic pathway, reaction conditions, and the purity of starting materials. ijbpas.comajprd.com Controlling byproduct formation is critical for achieving high product purity, which is essential for both industrial applications and regulatory compliance. google.com This section analyzes common byproducts encountered during carbamate synthesis and discusses methodologies for their control and analysis.

Byproduct Formation Mechanisms

The primary routes to carbamates, such as the reaction of an isocyanate with an alcohol or the thermal decomposition of other carbamates, can be accompanied by side reactions. google.commdpi.com

Isocyanate-Based Synthesis: When reacting an isocyanate with an alcohol like decanol, the isocyanate group (-N=C=O) is highly reactive and can engage in self-condensation reactions, especially in the presence of catalysts or elevated temperatures. This can lead to the formation of byproducts such as allophanates (reaction of the formed carbamate with another isocyanate molecule) and isocyanurates (cyclic trimers of the isocyanate). google.commdpi.com

Non-Phosgene Routes (e.g., from CO₂): Phosgene-free methods are gaining traction due to environmental and safety concerns. acs.org However, these routes can also generate specific byproducts. For instance, in syntheses utilizing carbon dioxide and amines, N-alkylated compounds can form as undesired byproducts. nih.gov

Thermal Decomposition: The thermal decomposition of a carbamate to yield an isocyanate and an alcohol is a reversible process. While some studies report high selectivity with no observed formation of byproducts like cyanurates or carbodiimides, the potential for side reactions exists depending on the specific carbamate and process conditions. mdpi.com

Control Strategies

Effective control over byproduct formation involves the careful manipulation of several reaction parameters.

Catalyst Selection: The choice of catalyst is paramount. Certain catalysts can significantly increase the rate of the desired carbamylation reaction while minimizing the rate of byproduct formation. google.com For example, specific zinc salts (e.g., zinc neodecanoate, zinc stearate) and ferric acetylacetonate (B107027) have been identified as effective catalysts for producing carbamates that are substantially free of byproducts when reacting an isocyanate with a hydroxylated compound. google.com

Optimization of Reaction Conditions: Temperature, pressure, and reaction time are critical variables. In the synthesis of N-phenyl butylcarbamate from CO₂, aniline, and 1-bromobutane, it was found that elevated temperatures (80 °C) favored the formation of the N-alkylated byproduct (N-butylaniline). nih.gov Similarly, increasing pressure to 5 or 7 bar also led to a higher yield of this byproduct. nih.gov By optimizing the conditions (70 °C and 3 bar), byproduct formation was kept negligible. nih.gov Furthermore, increasing the flow rate of CO₂ was shown to accelerate the desired carbamate formation over the competing N-alkylation reaction. nih.gov

pH and Reaction Sequence Control: In the synthesis of analogous compounds like iodopropynyl butylcarbamate (IPBC), meticulous control of pH and the sequence of reactant addition is crucial for minimizing impurities such as di- and tri-iodinated isomers. google.com Adjusting the pH at various stages of the reaction can suppress unwanted side reactions and ensure the selective formation of the target molecule. google.com

The following table summarizes key findings on controlling byproduct formation in carbamate synthesis.

Table 1: Research Findings on Byproduct Control in Carbamate Synthesis

| Byproduct Type | Synthetic Route | Control Strategy | Research Finding | Citation |

|---|---|---|---|---|

| N-alkylated Byproducts (e.g., N-butylaniline) | CO₂, Amine, Alkyl Halide | Optimize Temperature and Pressure | Elevated temperature (80°C) and pressure (5-7 bar) increased byproduct formation. Optimal conditions of 70°C and 3 bar minimized it. | nih.gov |

| N-alkylated Byproducts (e.g., N-butylaniline) | CO₂, Amine, Alkyl Halide | Optimize CO₂ Flow Rate | A higher volumetric excess of carbon dioxide was found to favor the formation of the desired carbamate over the N-alkylated byproduct. | nih.gov |

| Isocyanurates, Allophanates | Isocyanate + Alcohol | Catalyst Selection | Catalysts such as zinc dibromide, zinc neodecanoate, and ferric acetylacetonate increase the rate of carbamylation while decreasing byproduct formation. | google.com |

| Cyanurates, Carbodiimides | Thermal Decomposition of Carbamates | Method Selection | Thermal decomposition of specific O-methyl-N-alkyl carbamates showed high selectivity, with no formation of cyanurates or carbodiimides observed. | mdpi.com |

| Di- and Tri-iodinated Isomers | Iodination of Propynyl Butylcarbamate | pH and Temperature Control | Careful control of pH and a gradual temperature ramp-up were essential to produce high-purity IPBC with minimal isomer impurities. | google.com |

Analytical Methods for Impurity Profiling

Identifying and quantifying byproducts is a key aspect of process control and quality assurance. ajrconline.org The analysis of carbamates and their impurities presents unique challenges due to the potential for thermal degradation. mdpi.com

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing carbamates and their byproducts. mdpi.commdpi.com It avoids the high temperatures associated with Gas Chromatography (GC), which can cause thermally unstable carbamates to decompose within the instrument, leading to unreliable results. mdpi.com HPLC can be coupled with various detectors, including UV and Mass Spectrometry (LC-MS), for robust identification and quantification. mdpi.comnih.gov

Derivatization: A significant challenge in analyzing these reactions is the high reactivity of isocyanate intermediates or impurities. mdpi.com To stabilize these compounds for analysis, a derivatization step is often employed. This involves reacting the sample with an agent like dibutylamine (B89481) or 1-(2-pyridyl)piperazine, which converts the reactive isocyanates into stable urea derivatives that can be easily and safely quantified using liquid chromatography. mdpi.com

Spectroscopic and Other Methods: Techniques such as infrared (IR) spectroscopy and enzyme-linked immunosorbent assays (ELISA) have also been used for the analysis of specific carbamates and can be adapted for impurity detection. researchgate.netrsc.org For instance, a rapid ELISA method was developed for determining ethyl carbamate in fermented materials, demonstrating high correlation with confirmatory GC-MS results. mdpi.com

The following table outlines common analytical techniques used for carbamate analysis.

Table 2: Analytical Methods for Carbamate and Byproduct Detection

| Analytical Method | Principle | Advantages | Challenges/Limitations | Citation |

|---|---|---|---|---|

| HPLC-UV/MS | Separation by liquid chromatography, detection by UV absorbance or mass spectrometry. | High specificity and sensitivity; suitable for thermally unstable compounds; avoids decomposition of the analyte. | May require derivatization for certain analytes; potential for interference from matrix components. | mdpi.comnih.gov |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Excellent for volatile compounds; provides structural information. | Not reliable for thermally unstable carbamates, as high temperatures can cause decomposition within the instrument. | mdpi.comnih.gov |

| Derivatization followed by LC | Chemical conversion of reactive analytes (e.g., isocyanates) into stable derivatives prior to analysis. | Stabilizes highly reactive and toxic compounds for safe and accurate quantification. | Adds an extra step to the analytical procedure; requires careful selection of derivatizing agent. | mdpi.com |

| ELISA | Immunoassay based on antibody-antigen binding. | Rapid, highly sensitive, and suitable for high-throughput screening. | Highly specific to the target molecule; may have cross-reactivity with structurally similar analogs. | mdpi.com |

Advanced Characterization and Structural Analysis of Decyl Butylcarbamate

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopy is fundamental to confirming the molecular structure of newly synthesized compounds like decyl butylcarbamate. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insight into the molecule's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for verifying the connectivity of atoms in this compound. The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the decyl chain, the butyl chain, and the N-H proton of the carbamate (B1207046) group. The terminal methyl groups of both alkyl chains would appear as triplets at the most upfield positions, while the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms of the carbamate linkage would be shifted downfield due to the deshielding effects of these electronegative atoms. carlroth.com

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carbamate group at a significantly downfield chemical shift (typically ~156 ppm). The carbons of the alkyl chains would appear in the upfield region, with those closest to the heteroatoms showing a downfield shift compared to the other methylene carbons in the chain. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for functional groups. | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | :--- | | Decyl Chain | | CH₃ (terminal) | ~0.88 | Triplet | | (CH₂)₈ | ~1.26 | Multiplet | | O-CH₂ | ~4.05 | Triplet | | Butyl Chain | | CH₃ (terminal) | ~0.92 | Triplet | | CH₂-CH₃ | ~1.35 | Sextet | | N-CH₂-CH₂ | ~1.49 | Quintet | | N-CH₂ | ~3.12 | Triplet | | Carbamate | | N-H | ~4.7-5.1 | Broad Singlet/Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for functional groups. | Carbons | Predicted Chemical Shift (δ, ppm) | | :--- | :--- | | Carbamate | | C=O | ~156.5 | | Decyl Chain | | O-CH₂ | ~65.0 | | (CH₂)₈ | ~22.7 - 31.9 | | CH₃ (terminal) | ~14.1 | | Butyl Chain | | N-CH₂ | ~40.8 | | N-CH₂-CH₂ | ~32.1 | | CH₂-CH₃ | ~20.1 | | CH₃ (terminal) | ~13.8 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In Electron Ionization (EI) MS, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint. chemsrc.commassbank.eu

For this compound (C₁₅H₃₁NO₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (257.23 g/mol ). Common fragmentation pathways for long-chain alkyl carbamates include cleavage at the C-O and N-C bonds of the carbamate group and fragmentation along the alkyl chains. massbank.eu The fragmentation of the decyl chain is likely to produce a series of carbocations differing by 14 amu (CH₂), a pattern also seen in the spectra of compounds like decyl butyrate. vt.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 257 | [C₁₅H₃₁NO₂]⁺ | Molecular Ion (M⁺) |

| 158 | [C₉H₁₈NO₂]⁺ | Cleavage of the decyl chain (loss of C₇H₁₅) |

| 116 | [C₅H₁₀NO₂]⁺ | Cleavage of the ester bond with charge on the carbamate portion |

| 100 | [C₅H₁₂N]⁺ | Alpha-cleavage next to the nitrogen atom |

| 88 | [C₄H₁₀NO]⁺ | McLafferty-type rearrangement |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS)

Chromatographic methods are essential for separating this compound from reaction byproducts or other components in a mixture, as well as for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful hyphenated technique for this purpose. shimadzu.nl

In GC-MS, the sample is first vaporized and passed through a long, thin capillary column. pitt.edu Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. gcms.cz

The analysis of thermally labile molecules like carbamates can be challenging, but modern GC-MS methods with rapid temperature programming and appropriate injector settings can successfully analyze these compounds. knc.ru The resulting chromatogram shows peaks corresponding to each separated compound, and the mass spectrum of each peak allows for its positive identification. The purity of this compound can be determined from the relative area of its peak in the total ion chromatogram. For more reliable identification across different instruments and laboratories, retention indices (RI), which normalize retention times to those of a series of n-alkane standards, are often calculated. nih.govacs.org

Typical GC-MS Parameters for Carbamate Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, Temperature: 250-280 °C |

| Carrier Gas | Helium, Constant flow rate: ~1.0-1.2 mL/min |

| Oven Program | Initial Temp: 60-70 °C (hold 1-2 min), Ramp: 10-15 °C/min to 300 °C (hold 5-10 min) |

| MS Detector | Electron Ionization (EI) at 70 eV, Mass Range: 40-600 amu |

Advanced Techniques for Molecular Conformation and Supramolecular Assembly

Beyond the primary chemical structure, advanced techniques are employed to understand the three-dimensional shape (conformation) of the this compound molecule and how individual molecules interact to form larger, ordered structures (supramolecular assemblies).

Molecular Conformation

The flexibility of the decyl and butyl chains allows the this compound molecule to adopt numerous conformations. Computational methods, such as molecular modeling, are used to predict the lowest-energy (most stable) conformations. spectrabase.com These studies calculate the potential energy as a function of bond rotations to understand the molecule's preferred shape, which influences its physical properties and how it packs in a solid state or assembles in solution. knc.ru

Supramolecular Assembly

This compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. The carbamate group (-NHCOO-) can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), making it the hydrophilic head. The long decyl chain provides the hydrophobic tail.

This dual nature drives the self-assembly of molecules into organized supramolecular structures, a process governed by non-covalent interactions.

Hydrogen Bonding: The primary interaction between the carbamate head groups is intermolecular hydrogen bonding, where the N-H of one molecule interacts with the C=O of a neighboring molecule. This directional interaction can lead to the formation of linear chains or sheet-like structures. vt.edu

Van der Waals and Hydrophobic Interactions: The long decyl tails of the molecules tend to align with each other to maximize van der Waals forces and minimize contact with polar solvents (the hydrophobic effect).

The interplay between these forces allows this compound to form various higher-order assemblies, such as micelles or vesicles in aqueous media, or organogels in nonpolar organic solvents. The specific morphology of these assemblies is controlled by factors like solvent polarity and surfactant concentration. Techniques like dynamic light scattering (DLS), electron microscopy (TEM, SEM), and specialized spectroscopic methods are used to characterize the size, shape, and structure of these supramolecular aggregates.

Chemical Reactivity and Environmental Stability of Decyl Butylcarbamate

Hydrolytic Behavior under Diverse pH Conditions

The hydrolysis of IPBC is a critical pathway for its degradation in aqueous environments and is significantly influenced by pH levels. ccme.ca Scientific investigations have consistently shown that the rate of hydrolysis is slow in acidic to neutral conditions but accelerates dramatically in alkaline environments.

In acidic conditions, at a pH of 5, IPBC demonstrates considerable stability, with no significant hydrolytic degradation observed. ccme.cagov.bc.ca At a neutral pH of 7, the compound degrades slowly, with a reported half-life of 139 days at a temperature of 25°C. atamanchemicals.comgov.bc.ca This indicates a degree of persistence in neutral water bodies.

Conversely, under alkaline conditions (pH 9), IPBC undergoes rapid hydrolysis. gov.bc.ca The half-life is drastically reduced to approximately 0.95 days, signifying swift degradation in alkaline settings. ccme.ca This pH-dependent hydrolysis is considered a primary route of dissipation for IPBC in the environment. ccme.ca The principal metabolite of this process is propargyl butyl carbamate (B1207046) (PBC), which is formed through the loss of the iodine atom and is reported to be about 1,000 times less toxic to aquatic life than the parent IPBC molecule. ccme.cagov.bc.ca

Table 1: Hydrolytic Half-Life of IPBC at 25°C

| pH Level | Half-Life | Degree of Stability |

|---|---|---|

| 5 | No significant degradation | Stable ccme.cagov.bc.ca |

| 7 | 139 days | Moderately Stable atamanchemicals.comccme.cagov.bc.ca |

| 9 | 0.947 days | Unstable atamanchemicals.comccme.cagov.bc.ca |

Photochemical Degradation Pathways and Mechanisms

The exposure of IPBC to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation, representing another important environmental fate pathway.

Influence of UV Radiation on Molecular Integrity

IPBC is known to decompose when irradiated with UV light, as the energy from the radiation is sufficient to break its molecular bonds. psu.edu Laboratory experiments utilizing high-energy mercury UV lamps have demonstrated the immediate degradation of IPBC in solution. psu.edu However, under natural sunlight conditions, the degradation effect is considerably less severe. psu.edu This reduced susceptibility to natural sunlight contributes to its utility as a preservative in outdoor applications like paints and wood coatings. psu.edu

Analysis of Photodegradation Products

The process of photodegradation transforms IPBC into various smaller compounds. Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, researchers have identified the primary products of this breakdown. When subjected to a high-energy UV lamp, IPBC degrades into two main products with molecular masses of 112 and 98. psu.edu In studies simulating natural environmental conditions with lower-energy sunlight, the degradation product with a molecular mass of 112 was the predominant species found. psu.edu

Table 2: Identified Photodegradation Products of IPBC

| Product Characteristic | Photodegradation Product 1 | Photodegradation Product 2 |

|---|---|---|

| Molecular Mass (m/z) | 112 | 98 |

| Formation Condition | Detected under both natural sunlight and high-energy UV exposure. psu.edu | Primarily detected under high-energy UV lamp exposure. psu.edu |

Thermal Stability and Decomposition Profiles

Temperature is another critical factor influencing the stability of IPBC. While it is stable at room temperature, it is known to decompose at elevated temperatures. nih.gov This characteristic is particularly relevant for its application in products that may undergo heat treatment during manufacturing or use.

IPBC is a crystalline powder with a melting point in the range of 65-67°C. nih.gov Significant thermal degradation has been observed to commence at temperatures around 70°C, with the rate of decomposition increasing markedly up to 150°C. nih.gov At 60°C, the compound remains relatively stable, showing no significant degradation after 144 hours. nih.gov The thermal decomposition process follows first-order kinetics. nih.gov When heated to decomposition, IPBC can release hazardous products such as carbon monoxide and carbon dioxide. hippoproducts.co.ukpaintdocs.com The degradation mechanism involves several processes, including deiodination and demethylation, resulting in products like prop-2-yn-1-yl ethylcarbamate and methyl N-butylcarbamate. nih.gov

Table 3: Thermal Stability Profile of IPBC

| Temperature (°C) | Observation |

|---|---|

| 25 | Calculated half-life of 11.2 years in the absence of biodegradation. nih.gov |

| 60 | No significant degradation observed over 144 hours. nih.gov |

| 65-67 | Melting point. nih.gov |

| 70 | Onset of thermal degradation. nih.gov |

| 100+ | Decomposition occurs. psu.edu |

Oxidative Reactivity and Environmental Implications

The oxidative reactivity of IPBC plays a role in its environmental interactions. As a carbamate ester, IPBC is chemically incompatible with strong oxidizing agents, including strong acids and peroxides. lookchem.comchemsrc.com

The primary environmental concern associated with IPBC is its high toxicity to aquatic organisms. industrialchemicals.gov.au However, its degradation via pathways like hydrolysis to the less toxic metabolite PBC helps to mitigate this risk. ccme.ca In the atmosphere, IPBC is predicted to degrade relatively quickly, with a calculated half-life of about 5 hours, which curtails its potential for long-distance atmospheric transport. industrialchemicals.gov.au Due to its inherent antimicrobial properties, which inhibit microbial breakdown, the principal routes of its dissipation in the environment are physicochemical processes like hydrolysis and photolysis, rather than biodegradation. ccme.ca

Investigation of Bioactive Properties and Underlying Mechanisms for Decyl Butylcarbamate Derivatives

Antimicrobial Activity Studies

Derivatives of butylcarbamate have demonstrated significant antimicrobial properties, exhibiting efficacy across a wide range of microorganisms. Notably, 3-Iodo-2-propynyl butylcarbamate (IPBC), a closely related derivative, is recognized as a highly effective preservative with broad-spectrum activity against fungi, bacteria, and yeast. atamankimya.comspecialchem.comatamankimya.com Its fungicidal properties are particularly potent, controlling a wide array of fungal species, including molds and mildew, often at very low concentrations. atamankimya.comatamankimya.comatamanchemicals.com Research indicates IPBC is effective against bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. wikipedia.org

The alkyl chain length, such as the "decyl" group, is a critical determinant of antimicrobial efficacy. Studies on related surfactant compounds have shown that decyl derivatives exhibit a potent antimicrobial effect. researchgate.net This suggests that the lipophilic nature of the ten-carbon decyl chain in decyl butylcarbamate plays a significant role in its interaction with microbial cells. The combination of a carbamate (B1207046) structure with an appropriate alkyl chain length contributes to its ability to inhibit the growth of a diverse population of microbes, making such compounds valuable in preventing microbial contamination in various formulations. atamankimya.combelchem.com

Table 1: Documented Antimicrobial Spectrum for Iodopropynyl Butylcarbamate (IPBC), a Butylcarbamate Derivative

| Microorganism Type | Examples of Susceptible Species | References |

|---|---|---|

| Bacteria (Gram-positive) | Bacillus subtilis, Staphylococcus aureus | wikipedia.org |

| Bacteria (Gram-negative) | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | wikipedia.org |

| Fungi / Molds | Aspergillus niger, General mold and mildew species | atamankimya.comatamanchemicals.comwikipedia.org |

| Yeasts | Broadly effective against various yeast species | atamankimya.comspecialchem.combelchem.com |

The antimicrobial activity of butylcarbamate derivatives is attributed to specific molecular interactions that disrupt essential life processes in microorganisms.

The primary mechanism of action for iodopropynyl butylcarbamate (IPBC) involves the disruption of microbial cell membranes, altering their permeability. wikipedia.org This disruption is a key step that leads to the loss of cellular integrity and viability. Beyond membrane damage, the antimicrobial action is also attributed to the denaturation of proteins within the pest microbe. google.com There is also evidence of interactions with essential coenzymes, which would interfere with critical metabolic pathways. google.com While not directly a microbial study, research on other N-alkylcarbamates has demonstrated their ability to inhibit crucial enzymes like acetylcholinesterase, showcasing the potential for the carbamate moiety to interact with and block the active sites of enzyme systems. nih.gov This suggests that the mechanism for this compound likely involves a multi-pronged attack on microbial cells, targeting both structural components like the cell membrane and functional components like enzymes.

The chemical structure of carbamate derivatives, particularly the length of the alkyl chain, is directly linked to their antimicrobial potency. google.com Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a key factor influencing its ability to penetrate the lipid-rich membranes of microbial cells. nih.govresearchgate.net

Elucidation of Antimicrobial Mechanisms of Action[10].

Interactions with Microbial Cellular Components (e.g., Enzyme Systems)[10].

Molecular Interactions in Advanced Biological Systems

The carbamate functional group is a key structural component in the development of advanced therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov These molecules are composed of two distinct ligands—one for the target protein and one for the E3 ligase—connected by a chemical linker. nih.gov

Carbamate-containing structures are frequently employed in these linkers. nih.gov Specifically, derivatives such as tert-butyl carbamates with varying alkyl chain lengths, including decyl chains, serve as versatile linkers in the synthesis of PROTACs. medkoo.combroadpharm.com For instance, tert-Butyl (10-aminodecyl)carbamate is an alkane chain linker with terminal amine and Boc-protected amino groups that can be used in PROTAC synthesis. medkoo.com In more sophisticated designs, specific carbamate structures like the methylene (B1212753) alkoxy carbamate (MAC) unit have been identified as optimal self-immolative linkers for creating enzyme-activatable PROTACs, which offer enhanced selectivity for cancer cells. nih.gov The stability and chemical properties of the carbamate group make it a valuable tool for constructing these complex, targeted protein degraders.

Table 2: Examples of Carbamate-Containing Aliphatic Linkers Used in PROTAC Synthesis

| Compound Name | Alkyl Chain Length | CAS Number | References |

|---|---|---|---|

| tert-Butyl (8-aminooctyl)carbamate | 8 Carbons | 121152-37-8 | medchemexpress.com |

| tert-Butyl (9-aminononyl)carbamate | 9 Carbons | 1076198-04-1 | medchemexpress.com |

| tert-Butyl (10-aminodecyl)carbamate | 10 Carbons (Decyl) | 216961-61-4 | medkoo.com |

| tert-Butyl (12-aminododecyl)carbamate | 12 Carbons | 109792-60-1 | broadpharm.com |

Analysis of Molecular Recognition and Binding Dynamics in PROTAC Systems

The efficacy of a PROTAC molecule is fundamentally dependent on its ability to induce and stabilize a ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule itself, and an E3 ubiquitin ligase. acs.orgnih.govbiochempeg.com The molecular recognition and binding dynamics within this complex are governed by a network of intermolecular interactions. elifesciences.org Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are critical tools for analyzing these interactions and guiding the rational design of effective PROTACs. scienceopen.compolito.itresearchgate.net

The Role of the Carbamate Moiety

The carbamate group is a key functional group in medicinal chemistry, recognized for its chemical stability and its ability to participate in significant biological interactions. nih.gov Resembling a peptide bond, the carbamate moiety is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). nih.govknc.ru

In a hypothetical PROTAC system, the carbamate group within the linker could form crucial hydrogen bonds with amino acid residues in the binding pockets of either the target protein or the E3 ligase. These interactions would help to properly orient the PROTAC molecule and stabilize the ternary complex, a critical step for efficient ubiquitination. elifesciences.org Studies on other carbamate-containing molecules have demonstrated their capacity to enhance binding with biological targets through such hydrogen bond formation. knc.ru

Contribution of the Alkyl Chains (Decyl and Butyl)

The decyl and butyl groups are non-polar alkyl chains that would primarily contribute to the binding dynamics through hydrophobic interactions.

Butyl Chain: The shorter butyl chain would also contribute to hydrophobic interactions. Depending on its position within the PROTAC structure, it could fit into smaller hydrophobic pockets on either the target protein or the E3 ligase, further anchoring the PROTAC and stabilizing the ternary assembly. The addition of alkyl chains to bioactive molecules is a known strategy to enhance antibacterial activity, suggesting their importance in molecular interactions. oup.com

Hypothetical Binding Data

To quantitatively assess the binding dynamics of a this compound-containing PROTAC, biophysical techniques would be employed. The following tables represent hypothetical data that would be generated from such an analysis to illustrate the potential interactions and affinities.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Results for a Hypothetical this compound PROTAC

This interactive table shows potential non-covalent interactions between the this compound moiety of a hypothetical PROTAC and amino acid residues of a target protein and an E3 ligase, as predicted by computational simulations.

| Moiety Component | Interacting Residue (Protein) | Interaction Type | Predicted Distance (Å) |

| Carbamate (C=O) | Arg123 (E3 Ligase) | Hydrogen Bond | 2.9 |

| Carbamate (N-H) | Asp45 (Target POI) | Hydrogen Bond | 3.1 |

| Butyl Chain | Val78 (Target POI) | Hydrophobic | 3.8 |

| Butyl Chain | Leu90 (Target POI) | Hydrophobic | 4.2 |

| Decyl Chain | Ile101 (E3 Ligase) | Hydrophobic | 3.9 |

| Decyl Chain | Phe105 (E3 Ligase) | Hydrophobic | 4.5 |

| Decyl Chain | Met112 (E3 Ligase) | Hydrophobic | 4.1 |

Table 2: Hypothetical Binding Affinity Data from Biophysical Assays

This table provides an example of binding affinity (Kd) and cooperativity (α) values that could be determined for a hypothetical PROTAC containing a this compound linker. Cooperativity reflects the change in binding affinity of the PROTAC for one protein when the other protein is already bound.

| Binding Interaction | Dissociation Constant (Kd) | Cooperativity (α) |

| PROTAC <=> Target POI | 150 nM | - |

| PROTAC <=> E3 Ligase | 200 nM | - |

| PROTAC + E3 Ligase <=> Target POI | 50 nM | 3.0 |

| PROTAC + Target POI <=> E3 Ligase | 67 nM | 3.0 |

Environmental Fate and Transformation of Decyl Butylcarbamate

Biodegradation Pathways and Kinetics in Environmental Matrices

No data is available.

Role of Microbial Communities in Degradation

No data is available.

Factors Influencing Degradation Rates (e.g., Soil Type, Temperature)

No data is available.

Environmental Persistence and Half-Life Determination in Water and Soil Systems

No data is available.

Bioaccumulation Potential Assessments and Bioconcentration Factor (BCF) Analysis

No data is available.

Leaching and Mobility Studies in Soil and Aquatic Environments

No data is available.

Influence of Environmental Factors on Compound Distribution and Speciation

No data is available.

Decyl Butylcarbamate in Advanced Material Science and Engineering

Microencapsulation Technologies for Enhanced Stability and Controlled Release.dntb.gov.uaellemental.com

Microencapsulation is a process in which an active substance (the core) is coated with or entrapped within another material or system (the shell or matrix) to produce particles at the nano- or micro-scale. researchgate.net This technology is pivotal in advanced materials for protecting the core material from the surrounding environment, enhancing its stability, and enabling its controlled and targeted release. researchgate.netresearchgate.net The design of these systems, from the choice of shell material to the encapsulation mechanism, is critical for achieving desired functional properties. researchgate.net

The shell material is a crucial component of a microcapsule, dictating its physical and chemical properties, such as strength, stability, and permeability. A variety of polymers are employed for this purpose, synthesized through methods like facial polymerization and sol-gel processes. chula.ac.th Common shell materials include polyurea-formaldehyde (PUF), often in hybrid forms with materials like silica (B1680970) (SiO2), epoxy resins, and phenol-formaldehyde (PF) resin. chula.ac.thnih.govresearchgate.net For instance, a hybrid shell of polyureaformaldehyde/SiO2 has been synthesized to encapsulate linseed oil, demonstrating excellent thermal stability with decomposition starting at 225°C. chula.ac.th Similarly, epoxy resin has been used as a shell material to encapsulate ethylenediamine (B42938) (EDA) via interfacial polymerization. nih.gov

The characterization of these polymer shells and the resulting microcapsules is essential to ensure they meet the required specifications. A suite of analytical techniques is used for this purpose. Scanning Electron Microscopy (SEM) and Optical Microscopy (OM) are used to observe the surface morphology, shape, and size distribution of the microcapsules. chula.ac.thnih.govresearchgate.net Energy-Dispersive Spectroscopy (EDS) can provide elemental analysis of the shell composition. chula.ac.th Thermal properties, such as stability and decomposition temperature, are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). chula.ac.thnih.gov

Table 1: Examples of Polymer Shell Materials and Their Characterization

| Shell Material | Core Material Example | Synthesis Method | Characterization Techniques | Key Findings | Citations |

|---|---|---|---|---|---|

| Polyureaformaldehyde/SiO2 (PUF/SiO2) | Linseed Oil | Facial polymerization & Sol-gel | SEM, EDS, TGA, DSC, PSA | Hybrid shell with high thermal stability (up to 225°C); rough outer surface. | chula.ac.th |

| Epoxy Resin | Ethylenediamine (EDA) | Interfacial Polymerization | SEM, OM, FTIR, TGA, DSC | Successful encapsulation of EDA; microcapsules stable below 75°C. | nih.gov |

| Phenol-Formaldehyde (PF) Resin | Dicyclopentadiene (DCPD) | In-situ Polymerization | SEM, OM, TGA | Good chemical stability in simulated concrete pore solution. | researchgate.net |

| Poly(methyl methacrylate) (PMMA) | Aqueous Solution | Internal Phase Separation | - | Formation of polynuclear capsules (cores with many small water droplets). | acs.org |

This table is interactive. Click on the headers to sort.

The formation of microcapsules is a dynamic process governed by precise physicochemical principles. nih.gov Common mechanisms include interfacial polymerization and in-situ polymerization. researchgate.netmdpi.com

In a typical interfacial polymerization process, two immiscible phases, often an oil phase and an aqueous phase, are used. mdpi.com For the encapsulation of a carbamate (B1207046) compound like 3-Iodo-2-propargyl-butyl-carbamate (IPBC), the core material is first dissolved in an organic solvent (e.g., xylene) to form the oil phase. nih.gov This is then mixed with an aqueous solution containing an emulsifier to create a stable oil-in-water (O/W) emulsion. nih.gov The emulsifier, an amphiphilic molecule, positions itself at the oil-water interface, preventing the oil droplets from coalescing. nih.gov The shell-forming monomers are then introduced. One monomer is dissolved in the oil phase and the other in the aqueous phase. Polymerization occurs at the interface of the oil droplets and the continuous aqueous phase, gradually forming a solid polymer shell around the core-containing droplets. mdpi.com

In-situ polymerization follows a similar principle, but the polymerization of the shell material occurs entirely in the continuous phase. mdpi.com The process begins with the formation of an emulsion. The shell-forming monomers are dissolved in the continuous phase, and polymerization is initiated. As the polymer chains grow, they become insoluble in the continuous phase and precipitate onto the surface of the core droplets, eventually forming a solid, seamless shell. mdpi.com The morphology of the resulting microcapsules can be influenced by the type of emulsifier and the polymerization conditions. nih.gov

A key advantage of microencapsulation is the ability to tailor the release profile of the encapsulated agent. The release kinetics can be modulated through several strategies, primarily by altering the properties of the polymer shell. dovepress.comfrontiersin.org

One approach is to create core-shell structures where the encapsulated agent is first loaded into nanoparticles, which are then encapsulated within a larger microcapsule. dovepress.com This multi-compartment design acts as a reservoir that provides better control over the release rate. dovepress.com The choice of polymer for both the inner nanoparticles and the outer microcapsule shell significantly influences the release. For example, using a more hydrophobic polymer like poly(lactic-co-glycolic acid) (PLLA) for the nanoparticles results in a slower release compared to poly(D,L-lactide-co-glycolide) (PLGA). dovepress.com

Blending different polymers to form the shell is another effective method. frontiersin.org A blend of PLGA and polycaprolactone (B3415563) (PCL) for the microcapsule shell can lead to faster release rates because PCL has higher water uptake, which accelerates the degradation of the polymer matrix. dovepress.com The properties of the encapsulated drug and its potential interactions with the polymer matrix, such as hydrogen bonding, can also prevent rapid initial burst release. frontiersin.org Furthermore, release can be triggered by external stimuli, such as a change in pH. amazonaws.com For instance, certain metal-azolate framework (MOF) shells are designed to be pH-responsive, releasing their cargo upon encountering an acidic environment. amazonaws.com

Table 2: Strategies for Modulating Release Kinetics

| Strategy | Mechanism | Example | Effect on Release | Citations |

|---|---|---|---|---|

| Core-Shell Nanoparticle/Microcapsule | Multi-compartment reservoir system. | NSAIDs in PLGA/PLLA nanoparticles within a PLGA microcapsule. | Delayed and sustained release. | dovepress.com |

| Polymer Blending | Altering shell hydrophobicity and degradation rate. | PLGA/PCL blended shell. | Faster release compared to pure PLGA shell due to higher water uptake of PCL. | dovepress.com |

| Stimuli-Responsive Shells | Shell material degrades or changes permeability in response to a specific trigger. | Glycosaminoglycans encapsulated in pH-responsive ZIF-8 (a metal-azolate framework). | Controlled release triggered by acidic pH. | amazonaws.com |

| Polymer-Drug Interactions | Molecular interactions prevent rapid diffusion. | Hydrophilic agents forming hydrogen bonds with a PLA-PEG-PLA block copolymer. | Avoidance of initial burst release. | frontiersin.org |

This table is interactive. Click on the headers to sort.

Elucidation of Microcapsule Formation Mechanisms[13].

Surfactant Properties and Colloidal System Formation with Carbamate Moieties.

Compounds containing carbamate fragments, such as decyl butylcarbamate, can exhibit significant surface activity. The presence of the carbamate group, combined with a hydrophobic alkyl chain, allows these molecules to function as surfactants, which self-assemble into organized colloidal systems in solution. knc.ruknc.ru These surfactants are of interest because the carbamate moiety can form hydrogen bonds, which may facilitate micelle formation and enhance the solubilization of guest molecules. knc.ru Furthermore, the properties of these surfactants can be finely tuned by varying the alkyl substituents. knc.ru

In aqueous solutions, surfactants with a carbamate fragment self-assemble into various aggregates once a certain concentration is exceeded. knc.ru These can range from simple spherical micelles to more complex structures. knc.ruknc.ru Research on cationic surfactants with a butylcarbamate fragment shows they form micelles that are effective at solubilizing hydrophobic compounds. knc.ruknc.ru

A common strategy in material science is the formation of mixed micelles, where the carbamate surfactant is combined with another type of surfactant, often a non-ionic one like Tween 80 or Brij®35. knc.rumdpi.com This mixing is often synergistic, meaning the resulting critical micelle concentration (CMC) of the mixture is lower than what would be expected from an ideal mixing model. mdpi.com The formation of mixed micelles involves the non-ionic surfactant's hydrophilic parts inserting between the charged headgroups of the cationic carbamate surfactant, which reduces electrostatic repulsion and facilitates aggregation. mdpi.com

Further complexity can be introduced by transitioning from mixed micelles to niosomes. dntb.gov.uamdpi.com Niosomes are vesicular structures composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophobic and hydrophilic agents. researchgate.net Modifying these niosomes with cationic carbamate-containing surfactants can increase the stability of the system. dntb.gov.uamdpi.comresearchgate.net For example, the combination of a non-ionic surfactant, cholesterol, and a cationic surfactant containing a butylcarbamate fragment can form stable niosomes. mdpi.com

The critical micelle concentration (CMC) is a fundamental property of any surfactant. It is defined as the concentration above which surfactant molecules spontaneously aggregate to form micelles. aliyuncs.comslideshare.net Below the CMC, surfactants primarily exist as monomers at the solution's surface or interface, reducing surface tension. aliyuncs.com Above the CMC, the surface becomes saturated, and further addition of the surfactant leads to an increase in the number of micelles in the bulk solution. aliyuncs.com The CMC is a key parameter as it determines the minimum concentration needed to achieve effects like solubilization. knc.ru

The CMC can be determined experimentally using various techniques that detect the changes in physical properties of the solution at the onset of micellization. slideshare.net Tensiometry, which measures the surface tension of the solution as a function of surfactant concentration, is a common method; the CMC is identified by a distinct break in the plot. knc.rumdpi.com Conductometry is another widely used method for ionic surfactants, where the CMC is indicated by a change in the slope of the specific conductivity versus concentration curve. knc.rumdpi.com

Several factors influence the CMC of a surfactant:

Structure of the Amphiphile: The length of the hydrophobic tail is a primary factor; a longer tail generally leads to a lower CMC. aliyuncs.comaatbio.com The presence of bulky groups in either the hydrophobic or hydrophilic part can make micelle formation more difficult, thus increasing the CMC. aatbio.com Notably, the introduction of a carbamate fragment into a surfactant's head group has been shown to decrease the CMC compared to its non-functionalized analogs. researchgate.net

Temperature: The effect of temperature can be complex. Often, an increase in temperature can lower the CMC, but extreme temperatures can disrupt the structured water around the head groups and cause an increase. numberanalytics.comaatbio.com

pH: For surfactants with ionizable groups, pH can significantly alter the CMC by changing the charge of the head group. numberanalytics.comaatbio.com

Ionic Strength: For ionic surfactants, increasing the concentration of electrolytes (salts) in the solution shields the electrostatic repulsion between the charged head groups, which promotes micellization and lowers the CMC. numberanalytics.comaatbio.com

Table 3: Critical Micelle Concentration (CMC) of Selected Carbamate-Containing Surfactants

| Surfactant | Method | Temperature (°C) | CMC (M) | Citations |

|---|---|---|---|---|

| N-{2-[(butylcarbamoyl)oxy]ethyl}-N,N-dimethylhexadecan-1-aminium bromide | Tensiometry | 25 | 8.0 x 10⁻⁵ | knc.ru |

| N-{2-[(butylcarbamoyl)oxy]ethyl}-N,N-dimethylhexadecan-1-aminium bromide | Conductometry | 25 | 9.0 x 10⁻⁵ | knc.ru |

| Cationic surfactant with octyl carbamate moiety and hexadecyl tail (Ur-16(Octyl)) | Tensiometry | - | 5.0 x 10⁻⁵ | knc.ru |

| 1-CB(Bu)-P-16 (Hexadecylpiperidinium with one butylcarbamate fragment) | Tensiometry | 25 | 1.1 x 10⁻⁴ | mdpi.com |

| 1-CB(Bu)-P-16 (Hexadecylpiperidinium with one butylcarbamate fragment) | Conductometry | 25 | 1.2 x 10⁻⁴ | mdpi.com |

| 3-CB(Bu)-P-16 (Hexadecylpiperidinium with one butylcarbamate fragment) | Tensiometry | 25 | 2.1 x 10⁻⁴ | mdpi.com |

| 3-CB(Bu)-P-16 (Hexadecylpiperidinium with one butylcarbamate fragment) | Conductometry | 25 | 2.0 x 10⁻⁴ | mdpi.com |

This table is interactive. Click on the headers to sort.

Solubilization Properties for Hydrophobic Active Agents

The molecular structure of this compound, which includes a long hydrophobic decyl chain and a more polar carbamate group, gives it amphiphilic properties. This characteristic is crucial for the solubilization of hydrophobic active agents. Surfactants containing carbamate fragments, such as butylcarbamate, have been shown to be effective in increasing the solubility of poorly water-soluble drugs. knc.rumdpi.comresearchgate.net

The mechanism of solubilization involves the formation of micelles or other self-assembled aggregates in a solution. knc.ru The hydrophobic tails of the this compound molecules would form a core, creating a microenvironment suitable for encapsulating hydrophobic agents, while the hydrophilic heads would interface with the aqueous environment. knc.ru The efficiency of this solubilization is influenced by several factors, including the length of the alkyl chain. researchgate.net Increasing the alkyl chain length from eight to sixteen carbons has been shown to improve the solubilization of nonpolar molecules. researchgate.net

Research on cationic surfactants with a butyl carbamate fragment has demonstrated their ability to form mixed micelles and increase the solubility of drugs like indomethacin. knc.ru The presence of the carbamate group can facilitate the formation of hydrogen bonds, which may enhance the binding of guest molecules within the micellar structure. knc.ru

Table 1: Factors Influencing Solubilization by Carbamate-Containing Surfactants

| Factor | Influence on Solubilization | Reference |

|---|---|---|

| Alkyl Chain Length | Longer chains generally improve solubilization of nonpolar molecules. | researchgate.net |

| Carbamate Group | Can form hydrogen bonds, potentially enhancing the binding of guest molecules. | knc.ru |

| Self-Assembly | Formation of micelles or vesicles creates hydrophobic cores for encapsulation. | knc.ru |

| Mixed Micelle Formation | Combining with other surfactants (e.g., nonionic) can tune aggregation parameters and solubilization capacity. | knc.ru |

Self-Assembly Mechanisms and Morphological Characterization

The self-assembly of molecules like this compound into ordered structures is a key aspect of their functionality in material science. This process is driven by factors such as the hydrophobic effect and electrostatic interactions. knc.ru The resulting morphologies can range from simple micelles to more complex structures like vesicles.

The specific morphology of the self-assembled structures is highly dependent on the molecular architecture of the surfactant. For instance, studies on cationic surfactants with octyl and dodecyl carbamate moieties have shown that the length of the alkyl substituent in the carbamate fragment plays a crucial role. knc.ru The octyl derivative forms micelles that can undergo structural rearrangements at higher concentrations, while the dodecyl derivative forms larger aggregates directly. knc.ru

Characterization of these self-assembled structures is typically performed using a combination of techniques:

Dynamic Light Scattering (DLS): To determine the size of the aggregates.

Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates. scispace.com

Spectroscopy with spectral probes: To investigate the micropolarity and packing parameters of the aggregates. knc.ru

The self-assembly process can also be triggered by external stimuli, such as changes in pH or temperature, leading to the formation of hydrogels and other responsive materials. scispace.com

Integration into Polymeric Materials and Functional Composites

The integration of carbamate derivatives, including those with butyl and longer alkyl chains, into polymer systems allows for the creation of advanced functional materials with tailored properties.

Polysaccharide derivatives, such as amylose (B160209) butylcarbamate (ABC), are of significant interest for creating functional, water-soluble polymers. osaka-u.ac.jp The chemical modification of polysaccharides is readily achievable under mild conditions. osaka-u.ac.jp The synthesis of amylose tris(n-butylcarbamate) (ATBC) involves the reaction of amylose with an excess of n-butyl isocyanate in a suitable solvent system. acs.org

These modified polysaccharides can exhibit thermoresponsive behavior, such as having a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). osaka-u.ac.jpnih.gov This means their solubility in a solvent, like water, changes dramatically with temperature. osaka-u.ac.jpnih.gov For example, partially substituted amylose butylcarbamate with a low degree of substitution (around 0.3) has been found to exhibit dual thermoresponsive behavior in water, with both an LCST and a UCST. osaka-u.ac.jpresearchgate.net This property is highly dependent on the degree of substitution and the length of the alkyl chain on the carbamate group. researchgate.net

The thermoresponsive nature of polymers like amylose butylcarbamate leads to phase separation in aqueous solutions as the temperature changes. osaka-u.ac.jp A phase diagram, which maps the conditions under which different phases exist, can be constructed by observing the cloud point temperatures at various polymer concentrations. researchgate.net

For partially substituted amylose butylcarbamate in water, a closed-loop phase diagram has been observed, with a UCST in the range of 70-77°C and an LCST between 13-17°C. osaka-u.ac.jpnih.gov This dual thermoresponsive behavior is a rare finding for polysaccharide derivatives in aqueous solutions. osaka-u.ac.jp The phase diagram is influenced by factors such as the polymer's molecular weight and degree of substitution. osaka-u.ac.jpnih.govresearchgate.net The study of lyotropic liquid crystallinity in amylose tris(n-butylcarbamate) has also been explored, revealing different phase behaviors in various solvents. osaka-u.ac.jpacs.org

Table 2: Phase Behavior of Partially Substituted Amylose Butylcarbamate in Water

| Property | Observation | Reference |

|---|---|---|

| Degree of Substitution (DS) for Water Solubility | 0.17 to 0.33 | nih.govresearchgate.net |

| DS for Dual Thermoresponsivity | > 0.26 | nih.govresearchgate.net |

| Lower Critical Solution Temperature (LCST) | 13 °C to 17 °C | nih.govresearchgate.net |

| Upper Critical Solution Temperature (UCST) | 70 °C to 77 °C | nih.govresearchgate.net |

The properties of polymer-carbamate hybrid materials are intrinsically linked to their molecular structure. nih.govacs.org Key structural features that influence the final properties include the length of the alkyl side chains, the degree of substitution, and the nature of the polymer backbone.

In the case of amylose tris(alkylcarbamates), the length of the alkyl side chain has a significant impact. For instance, amylose tris(n-butylcarbamate) exhibits different conformational and hydrodynamic properties in different solvents. acs.org In tetrahydrofuran (B95107) (THF), it forms a rigid, tightly wound helical structure, while in methanol (B129727), it adopts a more flexible and extended helical conformation. acs.org This demonstrates how solvent interactions with the carbamate groups can alter the polymer's secondary structure.

The length of the alkyl chain also affects the rheological properties and stability of polymer emulsions. acs.org Generally, longer alkyl chains lead to increased hydrophobic association, which can enhance these properties. acs.org Furthermore, the presence of carbamate groups, as opposed to ether linkages, can result in a higher glass transition temperature in polymer networks. nih.gov The ability to tune these properties through rational design of the monomer structure is a cornerstone of developing advanced functional materials. acs.orgescholarship.org

Future Research Directions and Translational Opportunities for Decyl Butylcarbamate Research

Development of Sustainable and Economically Viable Synthetic Routes

The future industrial application of Decyl Butylcarbamate hinges on the development of synthetic pathways that are not only efficient but also environmentally benign and economically practical. Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. mdma.ch Future research should prioritize greener alternatives.

A promising and more sustainable approach involves the three-component reaction of an alcohol, an amine, and carbon dioxide (CO₂). For this compound, this would involve reacting Decanol with Butylamine using CO₂ as a C1 source. This method avoids highly toxic intermediates and utilizes CO₂, a cheap and abundant feedstock. mdma.chorganic-chemistry.org The reaction can be facilitated by a base, such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) , to achieve high yields under relatively mild conditions. mdma.chorganic-chemistry.org

The economic viability of such a route is enhanced by the use of readily available precursors. Continuous flow chemistry processes could offer further advantages by improving reaction efficiency, safety, and scalability, while minimizing waste. nih.gov Research into optimizing catalysts and reaction conditions for this specific synthesis will be crucial for its commercial feasibility.

Table 1: Potential Sustainable Synthetic Precursors for this compound

| Precursor | Chemical Formula | Role in Synthesis | Sustainability Advantage |

|---|---|---|---|

| Decanol (Decyl alcohol) | C₁₀H₂₂O | Alcohol component | Can be derived from renewable plant-based sources (fatty alcohols). |

| Butylamine | C₄H₁₁N | Amine component | Common industrial chemical. |

| Carbon Dioxide | CO₂ | Carbonyl source | Utilization of a greenhouse gas as a chemical feedstock. |

| Potassium Carbonate | K₂CO₃ | Base | Low-cost, low-toxicity inorganic base. |

| Tetrabutylammonium iodide (TBAI) | C₁₆H₃₆IN | Phase-Transfer Catalyst | Enables reaction between components in different phases, improving efficiency. |

Deeper Mechanistic Understanding of Environmental Degradation and Bioactivity

While specific data on this compound is scarce, its chemical structure allows for hypotheses about its environmental fate and biological activity, which require dedicated investigation.

Environmental Degradation: The primary pathway for the environmental degradation of this compound is expected to be the hydrolysis of its ester linkage. This process would break the molecule down into its constituent parts: Decanol , Butylamine , and CO₂ . This abiotic degradation could be influenced by environmental factors such as pH and temperature. Future research should focus on quantifying the rate of hydrolysis under various environmental conditions and assessing the biodegradability of the parent compound and its breakdown products. Understanding these mechanisms is essential to evaluate its environmental persistence and impact.

Bioactivity: The amphiphilic nature of this compound, with its long hydrophobic decyl tail and more polar carbamate head group, suggests it may exhibit surface-active properties and interact with cell membranes. Structurally similar long-chain cationic surfactants containing a butylcarbamate fragment have demonstrated antimicrobial activity against a range of bacteria and fungi. researchgate.net It is plausible that this compound could function as a membrane-disrupting agent. Future studies should systematically screen the compound for bioactivity against relevant microbial species to determine its potential as an antimicrobial agent. Mechanistic studies could then elucidate how it interacts with lipid bilayers and cellular processes.

Table 2: Hypothesized Degradation Products and Research Questions

| Process | Potential Products | Key Research Questions |

|---|---|---|

| Hydrolysis | Decanol, Butylamine, Carbon Dioxide | What are the degradation kinetics under different pH and temperature conditions? |

| Biodegradation | Further breakdown products | Is the compound readily biodegradable by common environmental microorganisms? |

| Bioactivity | N/A | Does the compound exhibit antifungal or antibacterial properties? What is the mechanism of action? |

Exploration of Novel Functional Material Applications and Smart Systems

The unique combination of a flexible butylcarbamate group and a substantial decyl chain opens up possibilities for using this compound in advanced materials and smart systems.

Functional Material Applications: this compound could be explored as a functional additive in polymers and coatings. Its long alkyl chain may impart plasticizing or hydrophobic (water-repelling) properties to materials. If bioactivity is confirmed, it could be incorporated into materials to create surfaces that resist microbial growth, a valuable property for applications ranging from industrial coatings to consumer goods.

Smart Systems: The self-assembling properties characteristic of amphiphilic molecules could be a key area of research. Similar to other surfactants, this compound may be capable of forming micelles or other nanostructures in solution. knc.ru These assemblies could serve as nanocontainers for the solubilization and delivery of hydrophobic drugs or other active agents. researchgate.netknc.ru Furthermore, systems could be designed where the degradation of the carbamate acts as a trigger. For example, a material incorporating this compound could be designed to release an encapsulated agent in response to a specific pH change that initiates hydrolysis, creating a simple, stimuli-responsive "smart" system.

Table 3: Potential Applications in Functional Materials and Smart Systems

| Application Area | Potential Function | Underlying Property |

|---|---|---|

| Polymer Additive | Plasticizer, Hydrophobing Agent | Long, flexible alkyl chain. |

| Antimicrobial Materials | Biocidal Additive | Potential membrane-disrupting bioactivity. |

| Drug Delivery | Surfactant for micelle/vesicle formation | Amphiphilic nature. |

| Stimuli-Responsive Systems | Triggerable release component | Susceptibility of the carbamate group to hydrolysis (e.g., by pH). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.